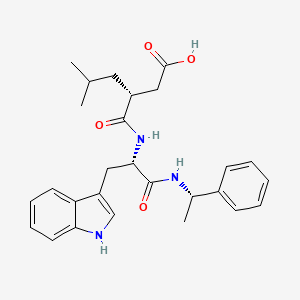
gm 1489
描述
GM 1489 是一种广谱基质金属蛋白酶 (MMP) 抑制剂。它以其抑制各种 MMP 的能力而闻名,包括 MMP-1、MMP-2、MMP-3、MMP-8 和 MMP-9,具有不同的抑制常数 (Ki 值)。这种化合物已显示出在减少各种癌细胞系中 MMP 表达和细胞侵袭方面的潜力 .
准备方法
GM 1489 的合成涉及制备 N-[(2R)-2-(羧甲基)-4-甲基戊酰基]-L-色氨酸-(S)-甲基-苄基酰胺。合成路线通常包括以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 L-色氨酸和其他试剂。
反应条件: 反应条件涉及使用二甲基亚砜 (DMSO) 和乙醇等溶剂。反应在受控温度和 pH 条件下进行,以确保所需产物的形成。
化学反应分析
GM 1489 会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,这可能涉及使用过氧化氢等氧化剂。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 取代反应可能涉及使用卤素或烷基化剂等试剂来取代官能团。
这些反应中常用的试剂和条件包括 DMSO、乙醇等溶剂,以及磷酸盐缓冲盐水 (PBS) 等缓冲液。 这些反应形成的主要产物取决于所使用的具体反应条件和试剂 .
科学研究应用
GM 1489 具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究 MMP 的抑制及其在各种化学过程中的作用。
生物学: this compound 用于生物学研究,以研究 MMP 在细胞侵袭、迁移和组织重塑中的作用。
医学: 该化合物在治疗涉及 MMP 活性过高的疾病(如癌症、关节炎和心血管疾病)方面具有潜在的治疗应用。
作用机制
GM 1489 的作用机制涉及通过与 MMP 的活性位点结合来抑制 MMP。这种结合阻止了 MMP 降解细胞外基质成分,从而减少细胞侵袭和组织重塑。this compound 的分子靶点包括 MMP-1、MMP-2、MMP-3、MMP-8 和 MMP-9。 其作用涉及的途径包括调节与细胞侵袭和迁移相关的基因表达和信号通路 .
相似化合物的比较
GM 1489 与其他 MMP 抑制剂(如 GM 6001 和乙酰羟肟酸)进行比较。虽然 this compound 和 GM 6001 在对 MMP 的抑制效果方面存在相似之处,但 this compound 在某些测定中显示出更高的功效。 This compound 的独特化学结构,包括 N-[(2R)-2-(羧甲基)-4-甲基戊酰基]-L-色氨酸-(S)-甲基-苄基酰胺部分,有助于其独特的抑制特征 .
类似化合物
- GM 6001
- 乙酰羟肟酸
- 肉桂酸衍生物
- 水杨酸衍生物
属性
IUPAC Name |
(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4/c1-17(2)13-20(15-25(31)32)26(33)30-24(14-21-16-28-23-12-8-7-11-22(21)23)27(34)29-18(3)19-9-5-4-6-10-19/h4-12,16-18,20,24,28H,13-15H2,1-3H3,(H,29,34)(H,30,33)(H,31,32)/t18-,20+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPWNGOQQLJQOL-NRYAXDJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937858 | |
| Record name | 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170905-75-6 | |
| Record name | GM 1489 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170905756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC727678 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GM-1489 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2JBD3H5PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















